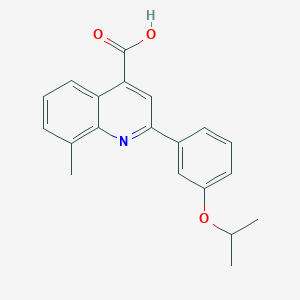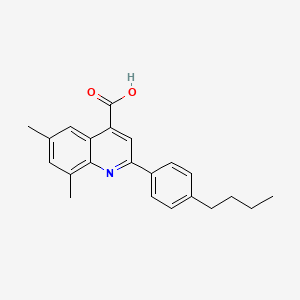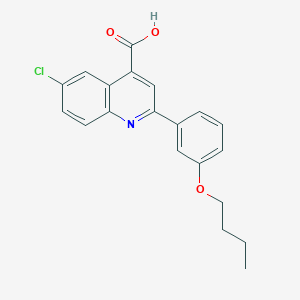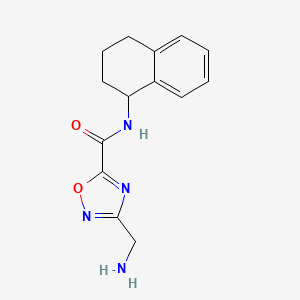
3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . It also contains a tetrahydronaphthalene group, which is a polycyclic aromatic hydrocarbon made up of two fused cyclohexane rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the oxadiazole ring and the tetrahydronaphthalene group. The oxadiazole ring is a heterocycle, meaning it contains atoms of at least two different elements. This could potentially have interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data, it’s difficult to provide an analysis of these properties for this compound .Scientific Research Applications
Pharmacological Properties and Drug Development
1,2,4-Oxadiazole derivatives, including compounds similar to 3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide, have been studied extensively for their varied pharmacological properties. These compounds are known for their antibacterial, anti-inflammatory, antituberculous, anti-fungal, anti-diabetic, and anticancer activities. They function by interacting with biomacromolecules through hydrogen bond interactions, enhancing their pharmacological activity. Recent research highlights the synthesis and pharmacological evaluation of oxadiazole derivatives, showcasing their potential in developing new therapeutic agents with improved efficacy and safety profiles (Wang et al., 2022).
Metal-Ion Sensing Applications
Oxadiazoles, particularly 1,3,4-oxadiazole derivatives, have been identified as promising scaffolds for the development of chemosensors, owing to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites for metal ions. This has encouraged their use in the creation of sensitive and selective sensors for various metal ions, highlighting the versatility of oxadiazole derivatives beyond pharmacological applications (Sharma et al., 2022).
Synthesis and Biological Roles
The synthesis methods and biological significance of 1,3,4-oxadiazoles have been a subject of extensive research. These compounds have been synthesized through various innovative methods, which have enabled the exploration of their medicinal applications. 1,3,4-Oxadiazoles play a crucial role in the development of new medicinal entities for treating a wide array of diseases, emphasizing the importance of these heterocyclic compounds in drug discovery and development (Nayak & Poojary, 2019).
Safety And Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. For example, if it’s being studied as a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. Alternatively, if it’s being studied for its chemical properties, future research might focus on exploring its reactivity or synthesizing related compounds .
properties
IUPAC Name |
3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-8-12-17-14(20-18-12)13(19)16-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7-8,15H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKIXRPNAMOHCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=NC(=NO3)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



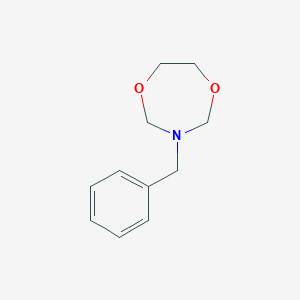


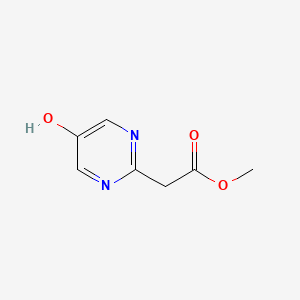
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)
![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)
![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)
![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)
